N-cyclopropyl-4-hydroxyquinoline-3-carboxamide
Description
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c16-12-9-3-1-2-4-11(9)14-7-10(12)13(17)15-8-5-6-8/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17) |
InChI Key |
PZCMWCNILWZSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CNC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Claisen-Camps Cyclization
This classical approach involves the reaction of substituted anilines with diethyl ethoxymethylenemalonate (DEEM), followed by high-temperature cyclization (180–250°C) in diphenyl ether or polyphosphoric acid. For example:
-
Step 1 : 2,4-Dichloro-3-methyl-5-nitrobenzoic acid is reduced to the corresponding amine using sodium dithionite.
-
Step 2 : The amine reacts with DEEM to form an enamine intermediate.
-
Step 3 : Cyclization at 145°C in polyphosphoric acid yields 1-cyclopropyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
Microwave-Assisted Cyclization
Modern protocols use microwave irradiation to accelerate cyclization. A 2014 study reported a 25% reduction in reaction time (from 8 hours to 2 hours) with comparable yields (65–75%).
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is introduced via nucleophilic substitution or coupling reactions:
N-Cyclopropylation of Aniline Intermediates
Coupling with Cyclopropane Carboxylic Acid Derivatives
-
Reagents : 4-Hydroxyquinoline-3-carboxylic acid is activated using thionyl chloride (SOCl₂) and coupled with cyclopropylamine in tetrahydrofuran (THF).
Hydroxylation at the 4-Position
The 4-hydroxy group is introduced via oxidation or hydroxylation:
Direct Oxidation of Tetrahydroquinolines
Hydrolysis of Chloroquinolines
Optimization and Challenges
Temperature Sensitivity
High-temperature cyclization (e.g., Claisen-Camps) risks decomposition of thermolabile substituents. Alternatives include:
Regioselectivity Issues
Unsymmetric anilines produce isomeric mixtures. Solutions include:
-
Directed Ortho-Metalation : Ensceses regioselective substitution.
-
Protecting Groups : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions.
Synthetic Routes Comparison
Recent Advances (Post-2020)
Flow Chemistry
Continuous-flow systems improve scalability:
Enzymatic Hydroxylation
Biocatalysts (e.g., cytochrome P450 enzymes) enable room-temperature hydroxylation with 95% enantiomeric excess (ee).
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group at position 4 undergoes oxidation to form quinoline N-oxides. Key reagents and outcomes include:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Hydroxy Oxidation | KMnO₄ (acidic conditions) | Quinoline-4-one N-oxide | |
| CrO₃ (in H₂SO₄) | 4-Keto-quinoline derivatives |
Mechanistic Insight : Oxidation proceeds via radical intermediates or electrophilic attack on the hydroxyl group, forming ketones or N-oxides depending on reagent selectivity.
Reduction Reactions
The quinoline ring and substituents participate in hydrogenation:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ring Hydrogenation | H₂/Pd-C (ethanol, 60°C) | Tetrahydroquinoline derivatives | |
| Amide Reduction | LiAlH₄ (THF, reflux) | Primary amine derivatives |
Notable Finding : Selective reduction of the amide group requires stoichiometric control to avoid over-reduction of the quinoline ring.
Substitution Reactions
Electrophilic substitution occurs preferentially at positions 8 and 3:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Chlorination | SOCl₂/PCl₅ (80–100°C) | 8-Chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide | |
| Sulfonation | H₂SO₄ (fuming, 120°C) | 3-Sulfoquinoline derivatives |
Regioselectivity : Steric hindrance from the cyclopropyl group directs substitution to less hindered positions.
Cyclization and Ring-Modification Reactions
The compound participates in cyclocondensation:
Mechanism : Base-catalyzed intramolecular aldol condensation forms fused rings via enolate intermediates .
Functional Group Interconversion
The carboxamide group undergoes hydrolysis and esterification:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amide Hydrolysis | 6M HCl (reflux, 12 hr) | Quinoline-3-carboxylic acid | |
| Esterification | SOCl₂/ROH (R = Me, Et) | 3-Alkoxycarbonyl derivatives |
Kinetics : Hydrolysis rates depend on steric effects from the cyclopropyl group .
Pharmacological Derivatization
Structural modifications enhance bioactivity:
Key Insight : Planar quinolinone-3-carboxamide structures enable intramolecular H-bonding critical for target binding .
Solubility-Dependent Reactivity
The compound’s solubility in organic solvents (e.g., DMSO, ethanol) influences reaction pathways:
| Solvent | Reactivity Trend | Example Reaction |
|---|---|---|
| DMSO | Enhances nucleophilic substitution | Amide cleavage with NH₃ |
| Ethanol | Favors redox reactions | Pd-C catalyzed hydrogenation |
Data from suggest solvent polarity modulates charge distribution in transition states.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that quinoline derivatives, including N-cyclopropyl-4-hydroxyquinoline-3-carboxamide, exhibit promising anticancer properties. A study demonstrated that quinoline-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Antiviral Properties
this compound has been investigated for its antiviral activity, particularly against viral infections such as HIV and hepatitis C. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function and replication . For instance, quinoline derivatives have shown effectiveness in inhibiting the NS3/4A protease of the hepatitis C virus, making them candidates for antiviral drug development .
Biological Applications
Enzyme Inhibition
The compound is being explored as an enzyme inhibitor, which could have implications in treating diseases where enzyme dysregulation plays a critical role. For example, studies have highlighted its potential to inhibit enzymes involved in inflammatory responses, suggesting a role in anti-inflammatory therapies .
Immunomodulatory Effects
Research has shown that certain quinoline derivatives can modulate immune responses. This compound has been evaluated for its ability to enhance or suppress immune cell functions, which could be beneficial in autoimmune diseases or during infections .
Synthesis and Structural Modifications
The synthesis of this compound often involves multi-step chemical reactions that can be optimized for yield and purity. Structural modifications of the quinoline scaffold can enhance its biological activity or selectivity towards specific targets. For instance, variations in substituents at different positions on the quinoline ring have been shown to impact the compound's pharmacological properties significantly .
Case Studies
Industrial Applications
Beyond medicinal uses, this compound finds applications in materials science and dye manufacturing due to its unique chemical properties. Its derivatives are being explored for use in developing advanced materials with specific optical or electronic properties .
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- C4 Functional Groups : The hydroxyl group in the target compound may enhance hydrogen-bonding compared to oxo or thioxo groups in analogs, influencing solubility and target affinity .
- Side Chains: Derivatives with dimethylamino-propyl side chains (e.g., 5a1, 5a5) exhibit higher purity (>97%) and moderate yields (59–64%), suggesting efficient synthesis routes. However, their melting points vary widely (177–189°C), likely due to differences in crystallinity from side-chain interactions .
Biological Activity
N-cyclopropyl-4-hydroxyquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and potential anticancer properties, along with its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a unique cyclopropyl group and hydroxyl functional groups. Its molecular formula is CHNO with a molecular weight of approximately 228.25 g/mol. The structural features contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <125 µg/mL |
| Escherichia coli | <125 µg/mL |
| Bacillus subtilis | 75 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
The compound's mechanism involves the inhibition of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Antifungal Activity
In addition to its antibacterial properties, this compound demonstrates antifungal activity against several fungal pathogens.
Table 2: Antifungal Activity
| Fungal Strain | Inhibition Rate (%) at 50 µg/mL |
|---|---|
| Sclerotinia sclerotiorum | >80% |
| Rhizoctonia solani | 80.8% |
| Botrytis cinerea | 53.8% |
The compound's effectiveness against these fungi suggests potential applications in agricultural settings as a fungicide .
Potential Anticancer Properties
Emerging studies suggest that this compound may have anticancer properties . Preliminary investigations indicate that it can inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Study: Cancer Cell Lines
In vitro studies on various cancer cell lines have shown promising results:
- Breast Cancer (MCF-7) : Significant reduction in cell viability at concentrations above 10 µM.
- Lung Cancer (A549) : Induction of apoptosis observed at higher concentrations.
These findings warrant further exploration into its potential as a therapeutic agent for cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the chemical structure can lead to differences in potency and selectivity:
Table 3: Comparison of Quinoline Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group, hydroxyl group | Antimicrobial, antifungal |
| N-cyclopropyl-4-methoxyquinoline-3-carboxamide | Lacks hydroxyl group | Different solubility profiles |
| 4-hydroxyquinoline-3-carboxamide | Lacks cyclopropyl group | More straightforward synthesis |
The cyclopropyl moiety enhances the compound's reactivity and biological activity compared to other derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclopropyl-4-hydroxyquinoline-3-carboxamide, and how can purity be ensured?
- Methodology : The compound is typically synthesized via multi-step reactions involving cyclopropane introduction and carboxamide formation. For example, cyclopropylamine can react with a pre-functionalized quinoline intermediate under reflux in anhydrous dimethylformamide (DMF) with a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Post-synthesis, purity is validated using reverse-phase HPLC (≥98% purity threshold) and NMR spectroscopy to confirm structural integrity . Impurities such as desfluoro analogs (common in quinolines) should be monitored using reference standards .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C-NMR : Assign peaks for the cyclopropyl group (δ ~1.0–1.5 ppm for protons; δ ~10–15 ppm for carbons) and hydroxyquinoline moiety (δ ~8.5 ppm for aromatic protons).
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to resolve degradation products and quantify purity.
- X-ray crystallography : For absolute configuration confirmation, grow crystals in ethanol/water mixtures .
Q. How can computational docking predict the binding affinity of this compound to biological targets?
- Methodology : Use AutoDock Vina for molecular docking, which employs a Lamarckian genetic algorithm and empirical scoring function. Prepare the ligand (carboxamide) by optimizing its 3D structure with Gaussian09 at the B3LYP/6-31G* level. Generate grid maps around the target protein’s active site (e.g., bacterial DNA gyrase) with a 20 Å cubic box. Run simulations with exhaustiveness=8 and analyze binding poses using PyMOL. Cross-validate with experimental IC50 values .
Q. What protocols are used to assess solubility and stability in preclinical studies?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8). Use UV-Vis spectroscopy for quantification.
- Stability : Conduct forced degradation studies under heat (40–60°C), light (ICH Q1B), and hydrolytic conditions. Monitor degradation via HPLC-MS .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing byproducts like desfluoro impurities?
- Methodology :
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Suzuki-Miyaura coupling to reduce halogenated intermediates.
- Reaction monitoring : Use in-situ FTIR to track cyclopropane ring formation and adjust temperature (70–90°C) to suppress side reactions.
- Purification : Employ preparative HPLC with a methanol/water gradient to isolate the target compound from desfluoro analogs .
Q. What structure-activity relationship (SAR) insights exist for modifying the quinoline core to enhance antibacterial activity?
- Methodology : Synthesize derivatives with substituents at positions 2 (e.g., methyl, methoxy) and 7 (e.g., piperazinyl). Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains via broth microdilution (CLSI guidelines). Correlate logP values (calculated via ChemAxon) with MIC (minimum inhibitory concentration) to identify hydrophobicity-activity trends .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (mouse liver microsomes) to explain reduced in vivo efficacy.
- Dose optimization : Use Hill equation modeling to adjust dosing regimens based on AUC (area under the curve) and Cmax values from pharmacokinetic studies .
Q. What strategies are effective for impurity profiling and degradation pathway elucidation?
- Methodology :
- Stress testing : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
- LC-HRMS : Identify degradation products (e.g., hydrolyzed carboxamide) using high-resolution mass spectrometry with a Q-TOF detector. Compare fragmentation patterns with synthetic standards .
Q. How can in vivo toxicity be evaluated while ensuring target engagement in animal models?
- Methodology :
- MTD (maximum tolerated dose) studies : Administer escalating doses (10–100 mg/kg) to BALB/c mice for 14 days. Monitor weight loss, organ histopathology, and serum biomarkers (ALT, AST).
- Pharmacodynamic markers : Use qPCR to measure bacterial load reduction in infected tissues (e.g., thigh abscess model) to confirm efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
